6-Acetyl-5-(4-methoxyphenyl)-7-methyl-2H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
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Overview
Description
6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest for researchers in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve microwave-assisted synthesis due to its efficiency and environmental benefits. This technique reduces reaction times, minimizes energy consumption, and improves yields . The use of microwave irradiation facilitates the formation of thiazolopyrimidine derivatives, which can be further processed to obtain the target compound.
Chemical Reactions Analysis
Types of Reactions
6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include vanadium (V) oxide, sodium borohydride, and various aromatic aldehydes. Reaction conditions typically involve room temperature and the use of solvents like ethanol and isopropyl alcohol .
Major Products Formed
The major products formed from these reactions include diastereomers and various substituted derivatives of the original compound .
Scientific Research Applications
6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Triazolopyrimidines: These are analogues of purines and are known for their pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
6-ACETYL-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O3S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-acetyl-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C16H16N2O3S/c1-9-14(10(2)19)15(11-4-6-12(21-3)7-5-11)18-13(20)8-22-16(18)17-9/h4-7,15H,8H2,1-3H3 |
InChI Key |
UHXPEZRFMUNYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)OC)C(=O)C |
Origin of Product |
United States |
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